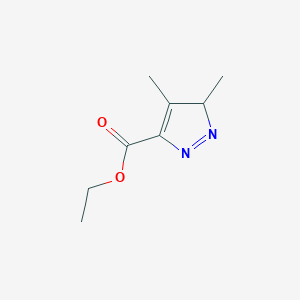

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and their utility in various chemical reactions.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regioselective reactions, where specific positions on the pyrazole ring are targeted for modification. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized through regioselective acylation and alkylation, demonstrating the potential for creating a variety of substituted pyrazoles . Another study described the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate using a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods highlight the versatility of pyrazole synthesis and the ability to introduce various functional groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction, which also revealed stabilizing intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was determined through X-ray diffraction and supported by DFT calculations .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was acetylated to produce N-acetylated derivatives, showcasing the reactivity of the amino group on the pyrazole ring . Another study reported the regioselective synthesis of ethyl pyrazolecarboxylates from ethyl 3-[(dimethylamino)methylidene]pyruvate, leading to the formation of stable intermediates in the pyrazole ring formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate revealed weak intermolecular hydrogen-bonding interactions that stabilize the crystal packing . The study of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate combined spectroscopic analysis with DFT calculations to explore its electronic structure-property relationship . These analyses provide insights into the stability, reactivity, and potential applications of pyrazole derivatives.

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate serves as a precursor in the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method provides a useful pathway for the preparation of N-fused heterocycle products in good to excellent yields, highlighting its versatility in organic synthesis (Ghaedi et al., 2015).

Development of Antimicrobial and Anticancer Agents

A series of novel pyrazole derivatives with antimicrobial and anticancer potential have been synthesized from Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate. These compounds have been evaluated for their in vitro antimicrobial activity and have shown significant anticancer activity, with some derivatives exhibiting higher activity than the reference drug doxorubicin. This indicates its potential in the development of new therapeutic agents (Hafez et al., 2016).

Crystal Structure Analysis and Biological Activities

The compound has also been the subject of structural analysis through X-ray diffraction, revealing detailed insights into its crystal structure. Preliminary bioassays have indicated fungicidal and plant growth regulation activities, suggesting its application in agricultural research as well (Minga, 2005).

Computational Studies and Material Synthesis

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate has been involved in computational studies and the synthesis of materials with potential applications in nonlinear optical (NLO) technologies. These studies provide insights into the electronic structure and reactivity of the molecule, aiding in the design of materials with desirable optical properties (Singh et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSHRSYDCLJJOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(N=N1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B2517843.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2517844.png)

![1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2517848.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2517851.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2517852.png)

![5-((4-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2517855.png)